

Comparative Safety Profile of LAS190792: A Guide for Researchers

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Compound of Interest

Compound Name: LAS190792

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This guide provides a comprehensive comparison of the safety profile of **LAS190792** (also known as AZD8999), a novel investigational bifunctional muscarinic antagonist and β 2-adrenoceptor agonist (MABA), with other key inhaled bronchodilators used in the management of chronic obstructive pulmonary disease (COPD). The comparators included in this analysis are batefenterol (a MABA), tiotropium (a long-acting muscarinic antagonist, LAMA), and the long-acting β 2-agonists (LABAs) indacaterol and olodaterol.

This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical trial data.

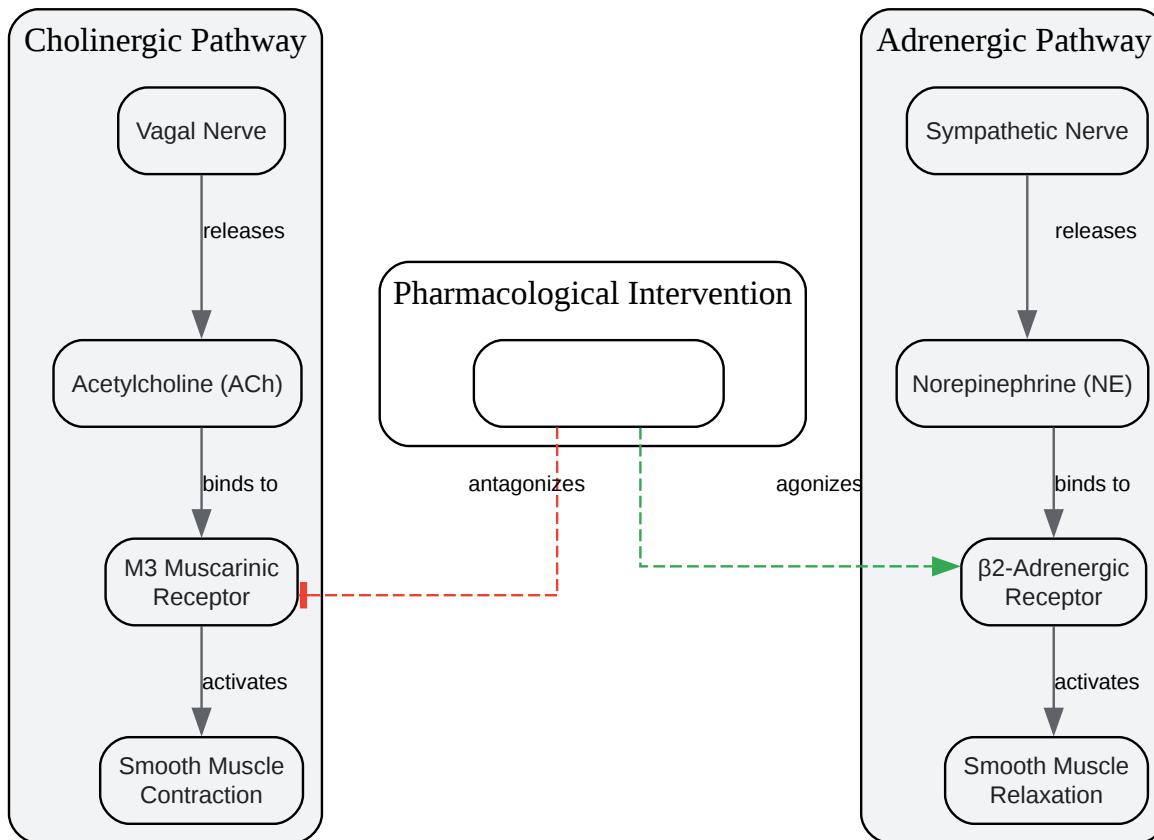
Executive Summary

LAS190792 has demonstrated a generally favorable safety and tolerability profile in early-stage clinical trials. Preclinical studies suggested a wide safety margin with minimal cardiac effects.^[1] The most frequently reported adverse event in a first-in-human study in asthmatics was headache.^[2] As a MABA, **LAS190792** combines two bronchodilator mechanisms in a single molecule, which is anticipated to provide enhanced efficacy.^[3] Comparative data from later-phase trials are needed for a more definitive assessment of its safety profile relative to established therapies.

Mechanism of Action

LAS190792 is a potent dual-acting molecule that functions as both a muscarinic receptor antagonist and a β 2-adrenoceptor agonist.^{[1][4]} This dual mechanism targets two key

pathways in the pathophysiology of bronchoconstriction in COPD.



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Figure 1: Dual mechanism of action of **LAS190792**.

Comparative Safety Data

The following tables summarize the reported adverse events from clinical trials of **LAS190792** and its comparators. It is important to note that the data for **LAS190792** is from an early-phase, single-dose study in a small cohort of patients with mild asthma, which may not be directly comparable to the larger, longer-term studies in COPD patients for the other drugs.

Table 1: Non-Cardiac Adverse Events

Adverse Event	LAS1907 92 (Single Dose, Asthma Patients) [2]	Batfente rol (42 days, COPD Patients) [3]	Tiotropiu m (Pooled Data)[2]	Indacater ol (≥12 weeks, Pooled Data)[1]	Olodatero l (48 weeks)[4]	Placebo
Any Adverse Event		22-61% (dose-dependent)	92.6%	49.3%	71.7%	24% (Batfenterol trial)[3], 92.3% (Tiotropium trials)[2], 46.8% (Indacaterol trial)[5], 70.9% (Olodaterol trial)[4]
Headache	29.4%	-	-	Common	-	-
Cough	-	Common	-	6.2%	Lower incidence than formoterol	7.3% (Indacaterol trial)[5]
Nasopharyngitis	-	Common	-	Common	12.9%	8.0% (Olodaterol trial)[4]
Dry Mouth	-	-	16%	-	-	2.7% (Tiotropium trials)[2]
COPD Worsening	N/A	-	-	8.5%	-	12.2% (Indacaterol trial)[5]
Dysgeusia	-	0-10% (dose-	-	-	-	-

dependent)

Note: Dashes (-) indicate that data was not specifically reported in the provided search results. Percentages for comparators are from various clinical trials and may not be directly comparable due to differences in study design and duration.

Table 2: Serious Adverse Events (SAEs) and Cardiovascular Safety

Safety Endpoint	LAS1907 92 (Single Dose, Asthma Patients) [2]	Batelente rol (6 weeks, COPD Patients) [6]	Tiotropiu m (UPLIFT Trial)[2]	Indacater ol (Pooled Data)[1]	Olodatero l (48 weeks, Pooled Data)[5]	Placebo
Any Serious Adverse Event	1 event (not treatment-related)	-	51.6%	-	Lower than placebo	50.2% (UPLIFT Trial)[2]
Cardiovascular AEs	Minimal cardiac effects in preclinical studies[1]	No clinically relevant cardiovascular signals	Less frequent than placebo (RR 0.84)	No increased risk vs. placebo	Similar to placebo	-
Myocardial Infarction	-	-	Less frequent than placebo (RR 0.71)	-	-	-
Stroke	-	-	No significant difference vs. placebo	-	-	-
Deaths	0	0	Lower trend than placebo (HR 0.89)	Lower than placebo (RR 0.21)	2.2%	2.2% (Olodaterol trial)[5]

RR = Relative Risk, HR = Hazard Ratio. Dashes (-) indicate that data was not specifically reported in the provided search results.

Experimental Protocols

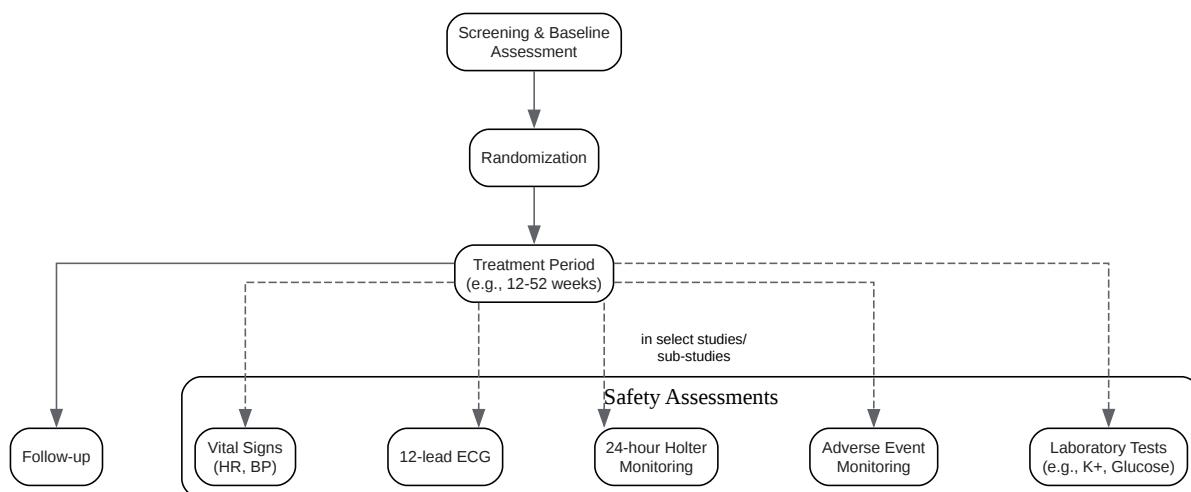
The safety of these compounds was evaluated in randomized, double-blind, placebo-controlled clinical trials. Key aspects of the safety monitoring protocols are outlined below.

Adverse Event Monitoring and Reporting

In clinical trials for all the mentioned drugs, adverse events (AEs) were systematically collected at each study visit.^[7] AEs are defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.^[8] The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe).^[9] Serious Adverse Events (SAEs), which include events that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities.^[8]

Cardiovascular Safety Assessment

Given the potential for β 2-agonists and antimuscarinics to affect the cardiovascular system, rigorous cardiac safety monitoring is a standard component of clinical trials for these drug classes.



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Figure 2: General workflow for cardiovascular safety assessment in COPD clinical trials.

Standard assessments include:

- 12-lead Electrocardiograms (ECGs): Performed at baseline and at specified intervals during the treatment period to monitor for changes in cardiac rhythm, heart rate, and intervals such as QT/QTc.
- Holter Monitoring: Continuous 24-hour ECG monitoring is often employed in dedicated studies or in a subset of patients to provide a more detailed assessment of heart rate and rhythm over an extended period.[\[3\]](#)
- Vital Signs: Blood pressure and heart rate are monitored regularly throughout the trials.
- Adjudication of Cardiovascular Events: In large-scale trials, an independent committee of cardiovascular experts may be used to adjudicate all serious cardiovascular adverse events to ensure consistent and unbiased assessment.

Discussion and Future Directions

The available data suggests that **LAS190792** is a promising MABA with a favorable early-stage safety profile. Its dual mechanism of action holds the potential for improved bronchodilation. However, a definitive comparison with established treatments like tiotropium, indacaterol, olodaterol, and other MABAs such as batefenterol requires data from larger, longer-term Phase III clinical trials in the target COPD population.

Key areas for future investigation should include:

- The long-term cardiovascular safety profile of **LAS190792** in a large COPD patient population, including those with cardiovascular comorbidities.
- The incidence of class-specific adverse events, such as dry mouth (anticholinergic) and tremor (β 2-agonist), with chronic dosing.
- Head-to-head comparative trials with other single-inhaler triple therapies.

As more data from the clinical development program of **LAS190792** becomes available, a more complete understanding of its comparative safety and its place in the management of COPD

will emerge.

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